![molecular formula C10H12KNO2 B2933578 Potassium;2-methyl-2-(3-methylpyridin-2-yl)propanoate CAS No. 2503203-17-4](/img/structure/B2933578.png)
Potassium;2-methyl-2-(3-methylpyridin-2-yl)propanoate
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Overview
Description
Potassium;2-methyl-2-(3-methylpyridin-2-yl)propanoate is a chemical compound with the CAS Number: 2503203-17-4 . It has a molecular weight of 217.31 .
Molecular Structure Analysis
The compound belongs to the class of organic compounds known as esters . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Scientific Research Applications
Catalysis
Potassium triphosphate has been identified as an active catalyst for the catalytic transfer hydrogenation of carbonyl compounds, indicating the potential for potassium-based compounds in catalysis. This study demonstrates that potassium triphosphate can effectively reduce aromatic aldehydes to their corresponding alcohols when used with 2-propanol as a hydride source. The effectiveness of the catalyst varies with the substituents on the benzene ring, highlighting the nuanced role potassium-based compounds can play in catalytic processes (Radhakrishan et al., 2011).
CO2 Capture
Research into the solubility of CO2 in aqueous solutions of potassium prolinate and its blends with 2-amino-2-methyl-1-propanol (AMP) showcases another application. These solutions demonstrate high CO2 loading capacities, especially at lower concentrations of potassium prolinate, suggesting their potential utility in CO2 capture technologies. The study further extends the Deshmukh-Mather model to predict CO2 solubility in these solutions, providing a theoretical basis for their application in environmental technologies (Hamzehie & Najibi, 2016).
Safety and Hazards
properties
IUPAC Name |
potassium;2-methyl-2-(3-methylpyridin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.K/c1-7-5-4-6-11-8(7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGUCNGKQJCHRW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)(C)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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